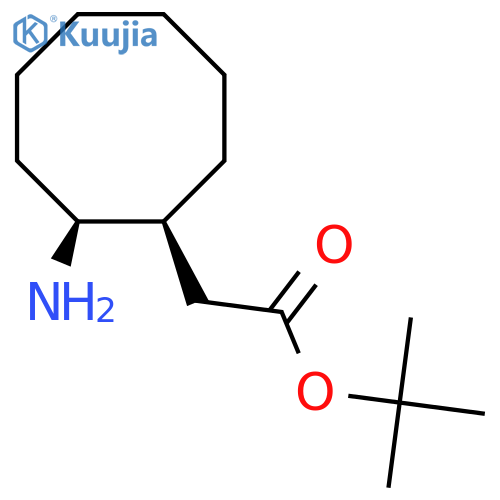

Cas no 2227772-41-8 (rac-tert-butyl 2-(1R,2R)-2-aminocyclooctylacetate)

rac-tert-butyl 2-(1R,2R)-2-aminocyclooctylacetate 化学的及び物理的性質

名前と識別子

-

- rac-tert-butyl 2-(1R,2R)-2-aminocyclooctylacetate

- EN300-1278265

- rac-tert-butyl 2-[(1R,2R)-2-aminocyclooctyl]acetate

- 2227772-41-8

-

- インチ: 1S/C14H27NO2/c1-14(2,3)17-13(16)10-11-8-6-4-5-7-9-12(11)15/h11-12H,4-10,15H2,1-3H3/t11-,12-/m0/s1

- InChIKey: ZIRBVYUSSAOSPE-RYUDHWBXSA-N

- ほほえんだ: O(C(C)(C)C)C(C[C@@H]1CCCCCC[C@@H]1N)=O

計算された属性

- せいみつぶんしりょう: 241.204179104g/mol

- どういたいしつりょう: 241.204179104g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

rac-tert-butyl 2-(1R,2R)-2-aminocyclooctylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1278265-100mg |

rac-tert-butyl 2-[(1R,2R)-2-aminocyclooctyl]acetate |

2227772-41-8 | 100mg |

$1635.0 | 2023-10-01 | ||

| Enamine | EN300-1278265-250mg |

rac-tert-butyl 2-[(1R,2R)-2-aminocyclooctyl]acetate |

2227772-41-8 | 250mg |

$1708.0 | 2023-10-01 | ||

| Enamine | EN300-1278265-1.0g |

rac-tert-butyl 2-[(1R,2R)-2-aminocyclooctyl]acetate |

2227772-41-8 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1278265-50mg |

rac-tert-butyl 2-[(1R,2R)-2-aminocyclooctyl]acetate |

2227772-41-8 | 50mg |

$1560.0 | 2023-10-01 | ||

| Enamine | EN300-1278265-5000mg |

rac-tert-butyl 2-[(1R,2R)-2-aminocyclooctyl]acetate |

2227772-41-8 | 5000mg |

$5387.0 | 2023-10-01 | ||

| Enamine | EN300-1278265-10000mg |

rac-tert-butyl 2-[(1R,2R)-2-aminocyclooctyl]acetate |

2227772-41-8 | 10000mg |

$7988.0 | 2023-10-01 | ||

| Enamine | EN300-1278265-2500mg |

rac-tert-butyl 2-[(1R,2R)-2-aminocyclooctyl]acetate |

2227772-41-8 | 2500mg |

$3641.0 | 2023-10-01 | ||

| Enamine | EN300-1278265-500mg |

rac-tert-butyl 2-[(1R,2R)-2-aminocyclooctyl]acetate |

2227772-41-8 | 500mg |

$1783.0 | 2023-10-01 | ||

| Enamine | EN300-1278265-1000mg |

rac-tert-butyl 2-[(1R,2R)-2-aminocyclooctyl]acetate |

2227772-41-8 | 1000mg |

$1857.0 | 2023-10-01 |

rac-tert-butyl 2-(1R,2R)-2-aminocyclooctylacetate 関連文献

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

rac-tert-butyl 2-(1R,2R)-2-aminocyclooctylacetateに関する追加情報

Rac-Tert-Butyl 2-(1R,2R)-2-Aminocyclooctylacetate: A Comprehensive Overview

The compound with CAS No 2227772-41-8, commonly referred to as rac-tert-butyl 2-(1R,2R)-2-aminocyclooctylacetate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique stereochemistry and versatile applications in drug discovery and advanced material synthesis. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of this compound.

Rac-Tert-butyl 2-(1R,2R)-2-aminocyclooctylacetate is a chiral molecule with a complex structure that includes a cyclooctane ring system. The stereochemistry at the (1R,2R) configuration plays a pivotal role in determining its physical properties and biological activity. Recent studies have highlighted the importance of stereocontrol in organic synthesis, particularly in the development of enantiomerically pure compounds for therapeutic applications. This compound serves as an excellent model for exploring asymmetric synthesis techniques and their impact on molecular functionality.

The synthesis of rac-Tert-butyl 2-(1R,2R)-2-aminocyclooctylacetate involves a multi-step process that combines principles from both classical organic chemistry and modern catalytic methodologies. Researchers have employed various strategies, including ring-closing metathesis and asymmetric catalysis, to achieve high yields and enantioselectivity. A groundbreaking study published in *Nature Chemistry* demonstrated the use of a ruthenium-based catalyst to facilitate the formation of the cyclooctane ring system with exceptional stereochemical fidelity. This advancement has significantly streamlined the production process and opened new avenues for large-scale manufacturing.

In terms of applications, rac-Tert-butyl 2-(1R,2R)-2-aminocyclooctylacetate has shown promise in several areas. One of the most exciting developments is its role as a building block in medicinal chemistry. Its ability to act as a chiral auxiliary has been exploited in the construction of bioactive molecules with complex architectures. For instance, researchers at Stanford University utilized this compound to synthesize a novel class of kinase inhibitors that exhibit potent activity against cancer cell lines. These findings underscore its potential as a valuable tool in drug discovery.

Beyond pharmacology, rac-Tert-butyl 2-(1R,2R)-2-aminocyclooctylacetate has also found applications in materials science. Its rigid cyclooctane framework makes it an ideal candidate for constructing advanced polymers with tailored mechanical properties. A recent study published in *Advanced Materials* reported the use of this compound as a monomer in the synthesis of stimuli-responsive polymers that exhibit shape-memory behavior. Such materials hold great potential for use in biomedical devices and adaptive structures.

Another area where this compound has made significant contributions is in analytical chemistry. Its unique optical properties have been leveraged to develop novel chiral stationary phases for high-performance liquid chromatography (HPLC). These phases enable efficient separation of enantiomers, which is critical for quality control in pharmaceutical manufacturing. The development of such innovative analytical tools highlights the versatility of rac-Tert-butyl 2-(1R,2R)-

Looking ahead, the future prospects for rac-Tert-butyl 2-(1R,

In conclusion, rac-Tert-butyl 2-(1R,

2227772-41-8 (rac-tert-butyl 2-(1R,2R)-2-aminocyclooctylacetate) 関連製品

- 2225152-47-4(2-(Tetrahydro-furan-3-yloxy)pyrimidine-5-boronic acid)

- 1173019-26-5(N-(3-Aminopropyl)butane-1,4-diamine Trihydrochloride (1,1,2,2,3,3,4,4-d8, 98%) Chemical Purity 95%)

- 2171966-88-2(4-(thiophen-2-yl)thiophen-2-ylmethanesulfonyl fluoride)

- 2171720-05-9(5-tert-butyl-9-methyl-1-oxa-4,9-diazaspiro5.5undecane)

- 2137703-41-2(2-(1h-Pyrazol-3-yl)oxolan-3-amine)

- 899991-49-2(1-(2-chlorophenyl)methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide)

- 2229351-03-3(4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile)

- 892784-39-3(1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one)

- 27877-68-5(2-(4-methoxyphenyl)propan-1-ol)

- 1179681-88-9(4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid)